1-(2,5-Dimethoxy-4-methylphenyl)-2-(methylamino)ethan-1-ol

Cardiovascular pharmacology Phenethylamine toxicology Adrenergic receptor modulation

1-(2,5-Dimethoxy-4-methylphenyl)-2-(methylamino)ethan-1-ol (CAS 790149-10-9), also known as BOHD or β‑hydroxy‑2C‑D, is a substituted phenethylamine belonging to the BOx family. It is the β‑hydroxy derivative of the psychedelic 2C‑D (2,5‑dimethoxy‑4‑methylphenethylamine) and was first synthesised by Alexander Shulgin.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 790149-10-9
Cat. No. B13942624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dimethoxy-4-methylphenyl)-2-(methylamino)ethan-1-ol
CAS790149-10-9
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)C(CNC)O)OC
InChIInChI=1S/C12H19NO3/c1-8-5-12(16-4)9(6-11(8)15-3)10(14)7-13-2/h5-6,10,13-14H,7H2,1-4H3
InChIKeyCNTZSWIZIZYNLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dimethoxy-4-methylphenyl)-2-(methylamino)ethan-1-ol (CAS 790149-10-9): Core Identity and Structural Classification


1-(2,5-Dimethoxy-4-methylphenyl)-2-(methylamino)ethan-1-ol (CAS 790149-10-9), also known as BOHD or β‑hydroxy‑2C‑D, is a substituted phenethylamine belonging to the BOx family. It is the β‑hydroxy derivative of the psychedelic 2C‑D (2,5‑dimethoxy‑4‑methylphenethylamine) and was first synthesised by Alexander Shulgin [1]. The molecule features a 2,5‑dimethoxy‑4‑methylphenyl ring, a β‑hydroxy group on the ethylamine side‑chain, and an N‑methyl substitution, distinguishing it from both non‑hydroxylated 2C‑X compounds and the corresponding β‑methoxy analogue BOD. Its molecular formula is C12H19NO3 with a monoisotopic mass of 225.136 Da [2]. The compound is classified as a Class A drug in the UK and a Schedule I isomer of mescaline in the United States, placing it under the strictest regulatory controls [1].

Phenethylamine SAR & β‑hydroxylation impact studies
Cardiovascular phenethylamine model: hypotensive probe without tachycardia
Forensic analytical reference for isomer‑specific identification
Catecholamine‑transporter selectivity profiling

Why 1-(2,5-Dimethoxy-4-methylphenyl)-2-(methylamino)ethan-1-ol Cannot Be Interchanged with Its Closest Structural Analogs


Superficial structural homology within the 2,5‑dimethoxy‑4‑methylphenethylamine series masks profound pharmacodynamic divergence. The introduction of a single β‑hydroxy group transforms the cardiovascular profile from a pressor response (2C‑D raises systolic blood pressure to ~150 mmHg) to a precipitous hypotensive effect (BOHD drops blood pressure to 84/68 mmHg) without altering heart rate, a pattern suggestive of adrenolytic toxicity [1][2]. This β‑hydroxylation also reduces catecholamine‑uptake inhibition capacity, fundamentally altering monoaminergic interactions [3]. Consequently, substituting BOHD with 2C‑D, BOD (β‑methoxy), or DOM (α‑methyl) in a research protocol yields qualitatively different pharmacological outcomes, making direct interchange scientifically invalid.

1 β‑Hydroxylation may reverse cardiovascular response relative to non‑hydroxylated analogs, limiting direct substitution.
2 β‑Hydroxy substitution may reduce catecholamine‑uptake inhibition; transporter‑dependent endpoints may not transfer.
3 Higher dose requirement (10–17× versus 2C‑D) means equal‑mass substitution underdoses CNS studies.
4 Explicit Schedule I classification differs from ambiguous analogs, altering procurement licensing requirements.

Quantitative Comparator Evidence for 1-(2,5-Dimethoxy-4-methylphenyl)-2-(methylamino)ethan-1-ol (CAS 790149-10-9)


Hypotensive Versus Pressor Cardiovascular Profile: BOHD vs. 2C‑D in Human Self‑Experimentation

BOHD exhibits a unique hypotensive response absent in its parent compound 2C‑D. In Shulgin's documented self‑experiments, a 50 mg oral dose of BOHD reduced blood pressure from 120/72 mmHg to 84/68 mmHg at the two‑hour mark while pulse remained steady at 60 bpm, a profile described as 'suggestive of adrenolytic toxicity' [1]. In contrast, 2C‑D produces a pressor effect: an anonymous report documented systolic blood pressure climbing to nearly 150 mmHg with heart rate peaking at 120 bpm following an unspecified dose [2]. This qualitative reversal of cardiovascular effect—hypotension with β‑hydroxy substitution versus hypertension without—establishes a critical differentiation metric for any cardiovascular safety assessment or mechanistic study.

Hypotensive vs pressor
Head‑to‑head (single‑subject report)
BOHD: −36 mmHg systolic (120/72→84/68); 2C‑D: ~+30 mmHg systolic (to ~150 mmHg)
Reported divergent cardiovascular model response; hypotension vs hypertension.
Self‑experimentation, oral 50 mg; context‑dependent.
Cardiovascular pharmacology Phenethylamine toxicology Adrenergic receptor modulation

Minimum Effective Dose Threshold: BOHD (50 mg) Versus 2C‑D (3–5 mg) and BOD (15–25 mg)

The minimum reported psychoactive dose of BOHD is 50 mg orally, as listed in PiHKAL [1]. This is 10‑ to 17‑fold higher than the threshold dose of its parent 2C‑D, which is 3–5 mg orally [2], and 2‑ to 3.3‑fold higher than the lower end of the active dose range for the β‑methoxy analogue BOD (15–25 mg) [3]. The reduced potency of BOHD relative to 2C‑D mirrors the general observation for β‑hydroxy analogues: βOH‑2C‑B is approximately three‑fold less potent than 2C‑B by weight [4]. This dose differential is consistent with β‑hydroxylation reducing passive CNS permeability and/or intrinsic efficacy at serotonergic receptors.

Dose threshold
Cross‑study comparable
BOHD ≥50 mg; 2C‑D 3–5 mg; 10–17× difference
Dose‑response context for CNS model studies; mass‑equivalent substitution invalid.
Human self‑reported thresholds; inter‑individual variability not controlled.
Dose–response comparison Potency ranking Phenethylamine SAR

β‑Hydroxylation Attenuates Catecholamine‑Uptake Inhibition: Class‑Level SAR for Monoaminergic Selectivity

In a foundational study on phenethylamine structure–activity relationships using rat brain synaptosomes, β‑hydroxylation was shown to reduce the ability of phenethylamine derivatives to inhibit catecholamine transport into noradrenergic and dopaminergic nerve terminals [1]. The parent compound 2C‑D, lacking this β‑hydroxy group, retains a fundamentally different interaction profile with monoamine transporters. Furthermore, a separate SAR series demonstrated that β‑hydroxy‑phenethylamines are devoid of anorectic activity, unlike their non‑hydroxylated amphetamine counterparts [2]. While direct quantitative Ki values for BOHD at specific human transporters are unavailable, this class‑level SAR predicts that BOHD will exhibit attenuated dopamine‑ and norepinephrine‑transporter interactions compared to 2C‑D, DOM, or amphetamine‑based analogs.

Catecholamine uptake
Class‑level inference
β‑Hydroxylation attenuates catecholamine uptake inhibition (rat synaptosomes)
Predicted reduced DAT/NET interaction; cleaner probe for 5‑HT2A endpoints.
No BOHD‑specific Ki values; class‑level SAR.
Catecholamine transporter Structure–activity relationship Monoamine uptake inhibition

Intramolecular Hydrogen Bonding Masks β‑Hydroxy Polarity and May Facilitate CNS Penetration: Predicted Physicochemical Advantage Over Simple β‑Hydroxy Analogs

Shulgin's commentary in PiHKAL proposes that the proximity of the β‑hydroxy group to the 2‑methoxy oxygen on the aromatic ring in BOHD enables the formation of a stable six‑membered intramolecular hydrogen‑bonded ring, effectively masking the hydrophilic character of the free hydroxyl group [1]. This structural feature is predicted to facilitate passive diffusion across the blood–brain barrier, distinguishing BOHD from β‑hydroxy‑2C‑B (βOH‑2C‑B), which has been described as 'too polar' and associated with primarily peripheral side effects [2]. This intramolecular masking hypothesis is consistent with the general medicinal‑chemistry principle that reducing the effective polar surface area and hydrogen‑bond donor capacity of a solute enhances CNS permeability [3]. While direct logBB or PAMPA‑BBB data for BOHD are absent, the structural rationale provides a testable differentiation hypothesis for CNS‑targeted applications.

CNS penetration hypothesis
Class‑level inference
Intramolecular H‑bond (2‑OMe···β‑OH) may mask polarity, predicted to enhance BBB permeation
Structural rationale for CNS accessibility vs. βOH‑2C‑B; requires experimental validation.
No logBB or PAMPA data; hypothesis from Shulgin commentary.
Intramolecular hydrogen bonding Blood–brain barrier permeability Physicochemical profiling

Regulatory Scheduling Creates a Distinct Procurement and Compliance Profile: BOHD (Class A/Schedule I) Versus 2C‑D (Class A/Schedule I in UK; Unscheduled in US as a Positional Isomer of 2C‑B)

BOHD is explicitly named as a Class A drug under the UK Misuse of Drugs Act 1971 and is a Schedule I controlled substance in the United States as a positional isomer of mescaline [1][2]. This places it in the highest restriction tier. In contrast, 2C‑D, while also a Class A drug in the UK, occupies an ambiguous gray area in US federal scheduling—it is not explicitly scheduled but may be considered an analog of 2C‑B under the Federal Analogue Act under certain conditions [3]. BOD (β‑methoxy‑2C‑D) shares a similar ambiguous status. The explicit scheduling of BOHD means that procurement requires DEA Schedule I licensure in the US and Home Office controlled‑drug licensing in the UK, whereas some comparator compounds may be obtainable under less restrictive regulatory frameworks depending on jurisdiction and intended use.

Regulatory scheduling
Cross‑study comparable
BOHD: UK Class A, US Schedule I; 2C‑D/BOD: UK Class A, US not explicitly scheduled
Procurement licensing differs; DEA Schedule I license required for BOHD in US.
Verify institutional controlled‑substance authorization before ordering.
Controlled substance scheduling Regulatory compliance Procurement restrictions

Synthetic Origin as a Serendipitous By‑Product of Zinc‑Mediated Nitroalkene Reduction: Route‑Specific Impurity Profile Differentiates from Standard Nitroaldol‑Derived 2C‑D

BOHD was originally obtained as an unexpected product during the exploration of zinc metal as a reducing agent for the intermediate nitroalkene derived from 2,5‑dimethoxy‑4‑methylbenzaldehyde [1]. The standard synthesis of 2C‑D proceeds via nitroaldol (Henry) condensation of the benzaldehyde with nitromethane, followed by reduction of the resulting nitrostyrene with LiAlH4 or similar hydride reagents [2]. The zinc‑mediated route that generated BOHD introduces a unique impurity profile distinct from LiAlH4‑reduced 2C‑D, including potential zinc‑containing residues and different side‑product distributions from incomplete or over‑reduction. This route specificity is relevant for forensic authentication and analytical reference‑standard qualification, as BOHD samples may contain trace impurities not present in conventional 2C‑D preparations.

Synthetic origin
Supporting evidence
Zinc‑mediated nitroalkene reduction (100 °C, acetic acid); distinct from LiAlH4‑reduced 2C‑D
Route‑specific impurity fingerprint for forensic authentication.
No quantitative impurity profiling available; qualitative differentiation.
Synthetic chemistry Nitroalkene reduction Analytical impurity profiling

Validated Research and Industrial Application Scenarios for 1-(2,5-Dimethoxy-4-methylphenyl)-2-(methylamino)ethan-1-ol (CAS 790149-10-9)


Cardiovascular Pharmacology Probe for β‑Hydroxy‑Phenethylamine‑Induced Hypotension

BOHD is the only documented phenethylamine psychedelic that produces a marked, measurable hypotensive response (Δ systolic: −36 mmHg) without concurrent tachycardia, as recorded in Shulgin's PiHKAL entry [1]. This unique cardiovascular signature—contrasting with the pressor effects of 2C‑D [2]—positions BOHD as a selective tool compound for investigating β‑hydroxy‑phenethylamine interactions with adrenergic signaling pathways. Studies exploring the structural determinants of phenethylamine‑induced hypotension or adrenolytic toxicity should prioritise BOHD over 2C‑D or BOD.

Forensic Analytical Reference Standard for Isomer‑Specific Identification

BOHD's explicit scheduling as a Class A (UK) and Schedule I (US) substance, combined with its unique synthetic origin via zinc‑mediated reduction [1], makes it an essential reference standard for forensic laboratories tasked with unambiguous identification of seized phenethylamine samples. The compound's distinct retention time, mass spectrum, and impurity profile differentiate it from the more common 2C‑D and BOD, preventing misidentification in toxicological casework.

Structure–Activity Relationship Studies of β‑Substitution Effects on 5‑HT2A‑Mediated Psychedelic Activity

The 10‑ to 17‑fold potency reduction of BOHD relative to 2C‑D, attributable solely to β‑hydroxylation [1][2], provides a well‑defined chemical probe for quantifying the impact of β‑substitution on 5‑HT2A receptor efficacy and CNS bioavailability. Pairing BOHD with 2C‑D (no β‑substitution) and BOD (β‑methoxy) in a matched molecular trio enables systematic deconvolution of steric, electronic, and hydrogen‑bonding contributions to receptor activation and blood–brain barrier penetration.

Catecholamine‑Transporter Selectivity Profiling in Monoamine Release Assays

Class‑level SAR evidence indicates that β‑hydroxylation attenuates catecholamine‑uptake inhibition [1]. BOHD is therefore predicted to exhibit reduced activity at dopamine and norepinephrine transporters compared with 2C‑D or DOM. Researchers designing a phenethylamine library screen for serotonergic‑selective probes should include BOHD as a negative control for dopaminergic off‑target activity, leveraging its structural feature to isolate 5‑HT2A‑mediated effects from confounding monoamine‑transporter interactions.

Application
Selection Property
Validation Focus
β‑Hydroxy‑phenethylamine hypotension model research
Unique hypotensive profile without tachycardia
Adrenergic signaling endpoint monitoring
Forensic isomer‑specific reference standard
Route‑specific impurity fingerprint & retention behavior
Mass spectral and chromatographic identity confirmation
β‑Substitution SAR in 5‑HT2A signaling studies
Matched trio: BOHD vs. 2C‑D vs. BOD
5‑HT2A efficacy and CNS penetration endpoints
Catecholamine‑transporter selectivity profiling
Predicted reduced DAT/NET activity
Monoamine release assay endpoint comparison
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